molecular formula C16H14F3N3O2 B2867791 3-(pyridin-3-yloxy)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide CAS No. 1903554-81-3

3-(pyridin-3-yloxy)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Cat. No.: B2867791
CAS No.: 1903554-81-3
M. Wt: 337.302
InChI Key: OVCNNVSKOFYMEU-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yloxy)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a complex organic compound characterized by its unique structural features, including a pyridine ring, a trifluoromethyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyridin-3-yloxy)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridine derivative and the trifluoromethylated phenyl compound. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group and the azetidine ring makes it a versatile substrate for different chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound can serve as a tool for studying biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine: The compound has shown promise in medicinal chemistry, where it can be used as a lead compound for drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In industry, this compound can be utilized in the development of agrochemicals, such as pesticides and herbicides. Its trifluoromethyl group can enhance the stability and effectiveness of these products.

Mechanism of Action

The mechanism by which 3-(pyridin-3-yloxy)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the application and the biological system involved.

Comparison with Similar Compounds

  • 3-(Pyridin-3-yloxy)benzamide

  • N-(4-(Trifluoromethyl)phenyl)acetamide

  • 3-(Pyridin-3-yloxy)azetidine-1-carboxamide

Uniqueness: Compared to similar compounds, 3-(pyridin-3-yloxy)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

3-pyridin-3-yloxy-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c17-16(18,19)11-3-5-12(6-4-11)21-15(23)22-9-14(10-22)24-13-2-1-7-20-8-13/h1-8,14H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCNNVSKOFYMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=C(C=C2)C(F)(F)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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